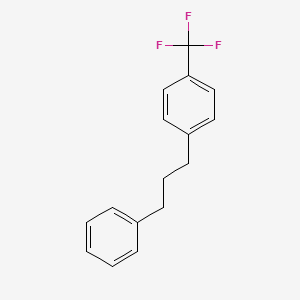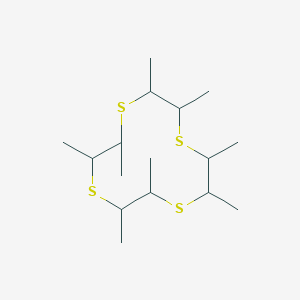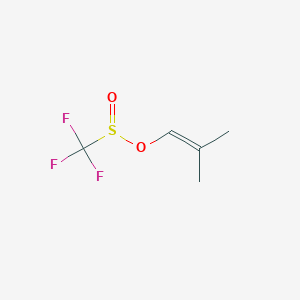
2-Methylprop-1-en-1-yl trifluoromethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylprop-1-en-1-yl trifluoromethanesulfinate is a chemical compound with the molecular formula C5H7F3O2S . It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate typically involves the reaction of 2-methylprop-1-en-1-ol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylprop-1-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfinate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, electrophiles like halogens, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while addition reactions with halogens can produce halogenated compounds .
Applications De Recherche Scientifique
2-Methylprop-1-en-1-yl trifluoromethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The double bond in the molecule also allows for addition reactions with electrophiles, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the trifluoromethanesulfinate group.
Prop-2-yn-1-yl trifluoromethanesulfonate: Similar in having the trifluoromethanesulfonate group but differs in the carbon backbone
Uniqueness
2-Methylprop-1-en-1-yl trifluoromethanesulfinate is unique due to the presence of both the trifluoromethanesulfinate group and the double bond, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
63367-00-0 |
|---|---|
Formule moléculaire |
C5H7F3O2S |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
2-methylprop-1-enyl trifluoromethanesulfinate |
InChI |
InChI=1S/C5H7F3O2S/c1-4(2)3-10-11(9)5(6,7)8/h3H,1-2H3 |
Clé InChI |
FANFGDGNRJLKQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=COS(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
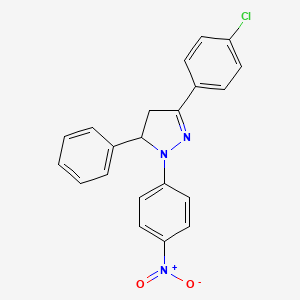
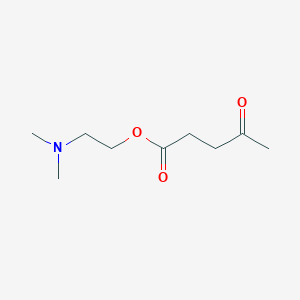
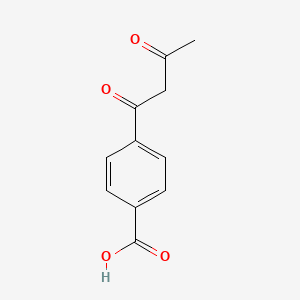
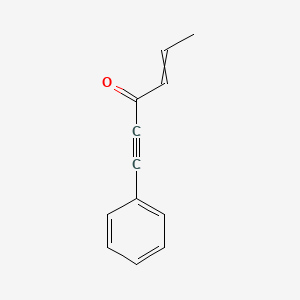

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
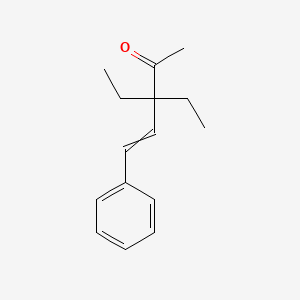
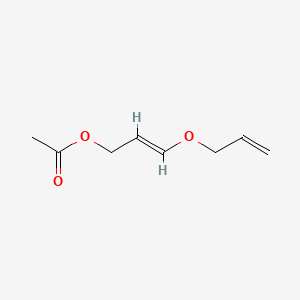
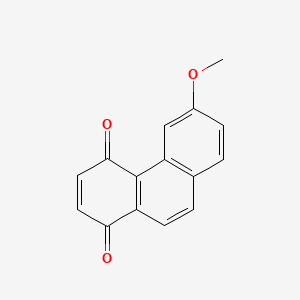
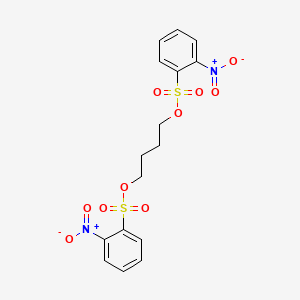
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
